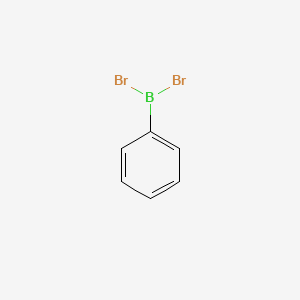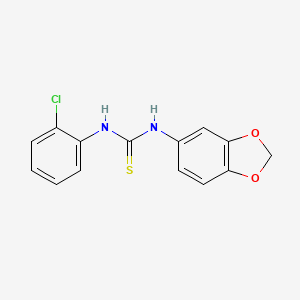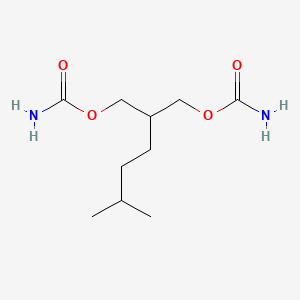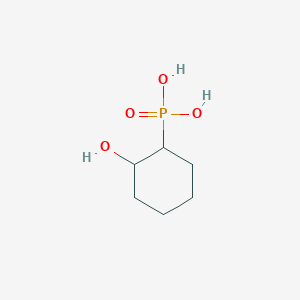![molecular formula C6H15NS3 B14157660 2-[Bis(2-sulfanylethyl)amino]ethanethiol CAS No. 4201-86-9](/img/structure/B14157660.png)
2-[Bis(2-sulfanylethyl)amino]ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2-sulfanylethyl)amino]ethanethiol is an organosulfur compound with the molecular formula C6H15NS3. It is characterized by the presence of three thiol groups and an amino group, making it a versatile compound in various chemical reactions and applications. The compound is known for its ability to form strong bonds with metals, which is useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-sulfanylethyl)amino]ethanethiol typically involves the reaction of 2-chloroethanethiol with bis(2-mercaptoethyl)amine. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol groups. The reaction conditions usually include a solvent such as dichloromethane or ethanol, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-sulfanylethyl)amino]ethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: Thiolates are produced.
Substitution: Substituted amines or thioethers are formed.
Scientific Research Applications
2-[Bis(2-sulfanylethyl)amino]ethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is used in the study of protein folding and disulfide bond formation.
Industry: The compound is used in the synthesis of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[Bis(2-sulfanylethyl)amino]ethanethiol involves its ability to form strong bonds with metal ions through its thiol and amino groups. This property allows it to act as a chelating agent, stabilizing metal ions in various chemical and biological systems. The molecular targets include metal ions such as copper, zinc, and iron, and the pathways involved include the formation of stable metal-thiol complexes.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanethiol: Similar in structure but lacks the bis(2-sulfanylethyl) groups.
Thiirane: Contains a sulfur atom in a three-membered ring, differing in structure and reactivity.
Triethanolamine: Contains three hydroxyl groups instead of thiol groups.
Uniqueness
2-[Bis(2-sulfanylethyl)amino]ethanethiol is unique due to its combination of three thiol groups and an amino group, which provides it with a high affinity for metal ions and versatility in various chemical reactions. This makes it particularly useful in applications requiring strong metal binding and stability.
Properties
CAS No. |
4201-86-9 |
|---|---|
Molecular Formula |
C6H15NS3 |
Molecular Weight |
197.4 g/mol |
IUPAC Name |
2-[bis(2-sulfanylethyl)amino]ethanethiol |
InChI |
InChI=1S/C6H15NS3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2 |
InChI Key |
CSDZDBQCGPJRDC-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)N(CCS)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone](/img/structure/B14157577.png)
![N'-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14157583.png)

![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14157596.png)



![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B14157643.png)

![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)
![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)
![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)
